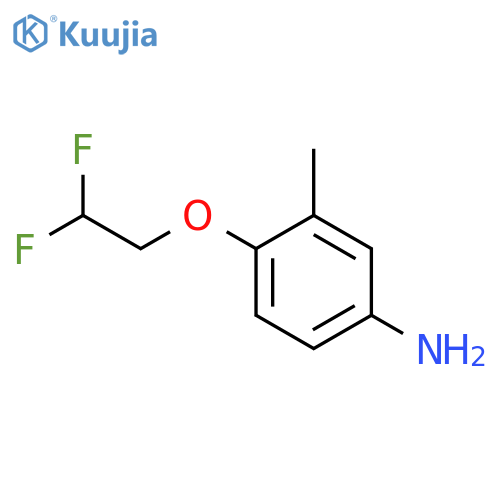Cas no 1511331-32-0 (4-(2,2-difluoroethoxy)-3-methylaniline)

1511331-32-0 structure
商品名:4-(2,2-difluoroethoxy)-3-methylaniline
4-(2,2-difluoroethoxy)-3-methylaniline 化学的及び物理的性質
名前と識別子
-
- 4-(2,2-difluoroethoxy)-3-methylaniline
- Benzenamine, 4-(2,2-difluoroethoxy)-3-methyl-
- AKOS020144758
- A1-25453
- EN300-1295951
- 1511331-32-0
-
- インチ: 1S/C9H11F2NO/c1-6-4-7(12)2-3-8(6)13-5-9(10)11/h2-4,9H,5,12H2,1H3
- InChIKey: KZCVGBSRSNKVSM-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(OCC(F)F)C(C)=C1
計算された属性
- せいみつぶんしりょう: 187.08087030g/mol
- どういたいしつりょう: 187.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 1.171±0.06 g/cm3(Predicted)
- ふってん: 269.5±40.0 °C(Predicted)
- 酸性度係数(pKa): 4.99±0.10(Predicted)
4-(2,2-difluoroethoxy)-3-methylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1295951-1.0g |
4-(2,2-difluoroethoxy)-3-methylaniline |
1511331-32-0 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1295951-250mg |
4-(2,2-difluoroethoxy)-3-methylaniline |
1511331-32-0 | 250mg |
$579.0 | 2023-09-30 | ||
| Enamine | EN300-1295951-1000mg |
4-(2,2-difluoroethoxy)-3-methylaniline |
1511331-32-0 | 1000mg |
$628.0 | 2023-09-30 | ||
| Enamine | EN300-1295951-500mg |
4-(2,2-difluoroethoxy)-3-methylaniline |
1511331-32-0 | 500mg |
$603.0 | 2023-09-30 | ||
| Enamine | EN300-1295951-2500mg |
4-(2,2-difluoroethoxy)-3-methylaniline |
1511331-32-0 | 2500mg |
$1230.0 | 2023-09-30 | ||
| Enamine | EN300-1295951-50mg |
4-(2,2-difluoroethoxy)-3-methylaniline |
1511331-32-0 | 50mg |
$528.0 | 2023-09-30 | ||
| Enamine | EN300-1295951-100mg |
4-(2,2-difluoroethoxy)-3-methylaniline |
1511331-32-0 | 100mg |
$553.0 | 2023-09-30 | ||
| Enamine | EN300-1295951-5000mg |
4-(2,2-difluoroethoxy)-3-methylaniline |
1511331-32-0 | 5000mg |
$1821.0 | 2023-09-30 | ||
| Enamine | EN300-1295951-10000mg |
4-(2,2-difluoroethoxy)-3-methylaniline |
1511331-32-0 | 10000mg |
$2701.0 | 2023-09-30 |
4-(2,2-difluoroethoxy)-3-methylaniline 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
1511331-32-0 (4-(2,2-difluoroethoxy)-3-methylaniline) 関連製品
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 157047-98-8(Benzomalvin C)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
